H-alpha-Me-D-Phe(4-Br)-OH
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Overview
Description
®-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a brominated phenyl ring, and a methyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid typically involves the bromination of a suitable precursor followed by the introduction of the amino and methyl groups. One common method involves the bromination of a phenylalanine derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, the use of catalytic systems can reduce the amount of brominating agent required, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The brominated phenyl ring can be reduced to form a phenyl ring without the bromine substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can produce various substituted phenylalanine derivatives .
Scientific Research Applications
®-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid involves its interaction with specific molecular targets. The brominated phenyl ring can interact with aromatic residues in proteins, while the amino and methyl groups can form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure but without the bromine substituent.
Tyrosine: Another amino acid with a hydroxyl group instead of a bromine atom on the phenyl ring.
4-Bromo-phenylalanine: A direct analog with the bromine atom on the phenyl ring but lacking the methyl group.
Uniqueness
®-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to certain molecular targets and increase its stability under various conditions .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGRPUVDOKWERK-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573940 |
Source
|
Record name | 4-Bromo-alpha-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752971-41-8 |
Source
|
Record name | 4-Bromo-alpha-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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